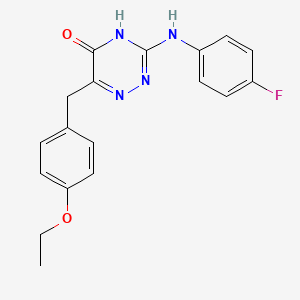

Arctigenin 4'-O-beta-gentiobioside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

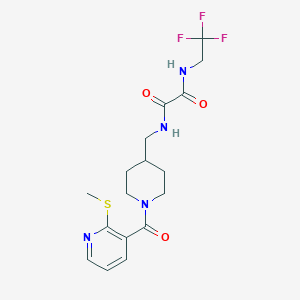

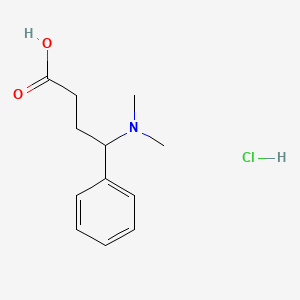

Arctigenin 4’-O-beta-gentiobioside is a natural compound . It is a lignan isolated from Arctigenin and can also be found in Trachelospermum jasminoides .

Molecular Structure Analysis

The molecular formula of Arctigenin 4’-O-beta-gentiobioside is C33H44O16 . It contains a total of 97 bonds, including 53 non-H bonds, 13 multiple bonds, 13 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 1 aliphatic ester, 7 hydroxyl groups, 1 primary alcohol, 6 secondary alcohols, 3 aliphatic ethers, and 4 other ethers .Physical and Chemical Properties Analysis

Arctigenin 4’-O-beta-gentiobioside has a molecular weight of 696.69 g/mol . It is a powder .Aplicaciones Científicas De Investigación

Neuroprotective Effects

Arctigenin has shown significant neuroprotective effects. It attenuates learning and memory deficits through the PI3K/Akt/GSK-3β pathway, reducing tau hyperphosphorylation in amyloid beta-induced Alzheimer's disease models in mice (Qi et al., 2016). Furthermore, it effectively ameliorates memory impairment in Alzheimer's disease model mice by targeting both beta-amyloid production and clearance (Zhu et al., 2013).

Anti-Cancer and Anti-Metastatic Properties

Arctigenin exhibits significant anti-cancer and anti-metastatic properties. It represses TGF-β-induced epithelial mesenchymal transition in human lung cancer cells (Xu et al., 2017), and inhibits the activation of the mTOR pathway, resulting in autophagic cell death and decreased ER expression in ER-positive human breast cancer cells (Maxwell et al., 2018).

Anti-Inflammatory Effects

Arctigenin has potent anti-inflammatory effects. It inhibits MAP kinases and AP-1 activation via MKK inhibition, playing a role in TNF-alpha inhibition (Cho et al., 2004), and suppresses lipopolysaccharide-induced iNOS expression in RAW264.7 cells through the JAK-STAT signal pathway (Kou et al., 2011).

Potential in Treating Psoriasis

Arctigenin has been identified as a phosphodiesterase-4 selective inhibitor, offering potential therapeutic approaches for treating psoriasis (Li et al., 2021).

Impact on Cognitive Functions and Brain Health

Arctigenin prevents LPS-induced neuroinflammation, neurodegeneration, and memory impairments in mice, suggesting potential applications in neuroinflammation/neurodegeneration-related diseases (Yuan et al., 2022).

Mecanismo De Acción

Target of Action

Arctigenin 4’-O-beta-gentiobioside is a natural compound primarily found in plants such as Trachelospermum jasminoides

Mode of Action

It’s worth noting that arctigenin, a closely related compound, has been shown to have diverse pharmacological activities, including the inhibition of cell proliferation and survival . It has also been found to induce apoptosis through the Caspase-3 pathway in certain cell lines .

Biochemical Pathways

Studies on arctigenin have indicated that it can enhance histone acetylation levels in certain cell lines , suggesting that it may affect histone deacetylases (HDACs) and related pathways.

Result of Action

Related compound arctigenin has been shown to inhibit cell proliferation and induce apoptosis in certain cell lines .

Análisis Bioquímico

Biochemical Properties

It is known that arctigenin, the aglycone of Arctigenin 4’-O-beta-gentiobioside, has shown antiviral and anticancer effects in vitro . It has been found to act as an agonist of adiponectin receptor 1 (AdipoR1) .

Cellular Effects

The cellular effects of Arctigenin 4’-O-beta-gentiobioside are not well-documented. Arctigenin, its aglycone, has been shown to have significant effects on cells. It has demonstrated antiviral and anticancer effects in vitro . It has also been found to be effective in a mouse model of Japanese encephalitis .

Molecular Mechanism

Arctigenin, its aglycone, has been found to act as an agonist of adiponectin receptor 1 (AdipoR1) .

Metabolic Pathways

Arctigenin, its aglycone, has been found to activate AMP-activated protein kinase (AMPK), which plays a key role in cellular energy homeostasis .

Propiedades

IUPAC Name |

(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H44O16/c1-42-19-6-4-15(10-21(19)43-2)8-17-13-45-31(41)18(17)9-16-5-7-20(22(11-16)44-3)47-33-30(40)28(38)26(36)24(49-33)14-46-32-29(39)27(37)25(35)23(12-34)48-32/h4-7,10-11,17-18,23-30,32-40H,8-9,12-14H2,1-3H3/t17-,18+,23+,24+,25+,26+,27-,28-,29+,30+,32+,33+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQSYBHDHIPRKS-QWNZGVGBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44O16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

696.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-N-[2-(4-chlorophenyl)sulfanylethyl]benzamide](/img/structure/B2611771.png)

![N'-[(1Z)-(4-bromophenyl)methylidene]-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carbohydrazide](/img/structure/B2611774.png)

![N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2611776.png)

![N'-[(1E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(4-fluorophenyl)amino]acetohydrazide](/img/structure/B2611783.png)

![N-(3-chloro-4-methoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2611787.png)